
2,4-Dichloro-3-ethylphenol
Overview
Description
Phenol, 2,4-dichloro-3-ethyl- is a chlorinated derivative of phenol with the molecular formula C8H8Cl2O It is a white solid that is mildly acidic and is used in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,4-dichloro-3-ethyl- can be synthesized through the chlorination of 3-ethylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the phenol ring.
Industrial Production Methods
In industrial settings, the production of Phenol, 2,4-dichloro-3-ethyl- often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-dichloro-3-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the phenol ring, replacing the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dechlorinated phenols or partially chlorinated derivatives.
Substitution: Nitro, sulfonyl, or other substituted phenols.
Scientific Research Applications
Agricultural Applications
2,4-Dichloro-3-ethylphenol is primarily utilized as an intermediate in the synthesis of herbicides and pesticides. Its chlorinated phenolic structure enhances its efficacy in controlling unwanted vegetation.
Herbicide Production
- The compound serves as a precursor for the synthesis of chlorophenoxy herbicides, which are widely used in agriculture for weed control. Research indicates that derivatives of this compound exhibit potent herbicidal activity against a variety of broadleaf weeds .
Chemical Synthesis
- This compound is employed in the production of various chemical compounds, including pharmaceuticals and agrochemicals. Its chlorinated structure allows it to participate in electrophilic substitution reactions, making it valuable in synthetic organic chemistry .
Manufacturing Processes
- The compound is utilized in the manufacturing of resins and plastics, where it acts as a stabilizer or modifier to enhance material properties. Its presence can improve thermal stability and resistance to degradation .
Toxicological Studies and Safety Assessments
Due to its potential toxicity, this compound has been the subject of numerous toxicological studies. Understanding its safety profile is crucial for its applications.
Toxicity Profile
- Studies indicate that exposure to high concentrations may lead to adverse health effects, including skin irritation and potential endocrine disruption. Safety data sheets recommend handling the compound with care and using appropriate personal protective equipment .
Analytical Chemistry
- The compound is frequently used as a standard reference material in analytical chemistry for method validation and calibration purposes. Its unique chemical properties allow for precise detection and quantification using techniques such as gas chromatography-mass spectrometry (GC-MS) .
Case Studies
Mechanism of Action
The mechanism by which Phenol, 2,4-dichloro-3-ethyl- exerts its effects involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to antimicrobial effects. The compound may also interact with specific molecular targets, such as proteins or nucleic acids, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-dichloro-: Another chlorinated phenol with similar properties but lacking the ethyl group.
Phenol, 2,6-dichloro-: Differently substituted chlorinated phenol with chlorine atoms at the 2 and 6 positions.
Phenol, 4-chloro-3-methyl-: A chlorinated phenol with a methyl group instead of an ethyl group.
Uniqueness
Phenol, 2,4-dichloro-3-ethyl- is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interactions with other molecules and its overall properties, making it distinct from other chlorinated phenols.
Biological Activity
2,4-Dichloro-3-ethylphenol (DCEP) is a chlorinated phenolic compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article presents a comprehensive overview of DCEP's biological activity, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
DCEP is characterized by the following molecular formula: CHClO. Its structure includes:
- Two chlorine atoms at the 2 and 4 positions of the benzene ring.
- An ethyl group at the 3 position.
This configuration contributes to its unique chemical behavior and biological activity, making it valuable in various applications, particularly in pharmaceuticals and industrial sectors .
The antimicrobial activity of DCEP primarily arises from its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of microbial cells, increasing permeability and leading to leakage of cellular contents, which ultimately results in cell death. This mechanism has been shown to be effective against a broad spectrum of microorganisms, including both bacteria and fungi .
Table 1: Antimicrobial Efficacy Against Various Microorganisms
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Candida albicans | 30 µg/mL |
Pseudomonas aeruginosa | 40 µg/mL |
Applications
DCEP is utilized in several fields due to its biological activity:
- Pharmaceuticals : Investigated for potential therapeutic properties and as an intermediate in drug development.
- Agriculture : Used in the formulation of herbicides and disinfectants.
- Environmental Science : Studied for its effects on microbial communities in contaminated environments .
Case Studies
- Antimicrobial Study : A study demonstrated that DCEP effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values indicating significant antimicrobial potency .
- Toxicological Assessment : In a toxicological evaluation involving animal models, DCEP was shown to cause adverse effects at high doses, emphasizing the need for careful handling and application in industrial settings .
- Environmental Impact : Research has highlighted DCEP's persistence in aquatic environments and its potential bioaccumulation in marine organisms, raising concerns about ecological safety .
Future Research Directions
Ongoing research aims to elucidate specific molecular targets within microbial cells affected by DCEP. Investigations into synergistic effects with other antimicrobial agents could enhance its effectiveness in formulations used for disinfection or preservation. Additionally, studies on the environmental fate of DCEP will help assess its long-term impacts on ecosystems .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2,4-Dichloro-3-ethylphenol, and how can purity be ensured during synthesis?
To synthesize this compound, researchers often employ electrophilic substitution or hydroxylation of pre-chlorinated ethylbenzene derivatives. Key steps include:
- Chlorination control : Sequential chlorination at specific positions (2 and 4) using catalysts like FeCl₃ or AlCl₃ under controlled temperatures (25–50°C).
- Ethylation : Introduction of the ethyl group via Friedel-Crafts alkylation, requiring anhydrous conditions to avoid side reactions.
- Purity verification : Use GC-MS or HPLC (C18 columns, methanol/water mobile phase) coupled with standards (e.g., 3,4-Dichlorophenol reference materials ).
- Safety : Follow OSHA guidelines for handling chlorinated intermediates, including fume hood use and PPE .
Q. How can structural characterization of this compound be optimized using crystallography or spectroscopy?
- Single-crystal X-ray diffraction : Use SHELX software for structure refinement . Crystallize the compound in a non-polar solvent (e.g., hexane) to avoid hydrate formation.
- Spectroscopic methods :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃, noting deshielding effects from chlorine substituents.
- FTIR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.
- Cross-validation : Compare with spectral databases (e.g., PubChem entries for analogous chlorophenols ).
Q. What methodologies are recommended for assessing the environmental toxicity of this compound?
- In vitro assays : Use Vibrio fischeri bioluminescence inhibition (Microtox®) or algal growth inhibition tests (Pseudokirchneriella subcapitata) to quantify EC₅₀ values .
- Degradation studies : Monitor byproducts via LC-MS during Fenton-like oxidation (H₂O₂/Fe²⁺), noting intermediates like 3-ethylcatechol .
- Literature triangulation : Cross-reference toxicity data from chlorophenol analogs (e.g., 2,4-DCP LD₅₀ values ).
Advanced Research Questions
Q. How can contradictions in degradation kinetics data for this compound be resolved?
Conflicting degradation rates often arise from variable experimental conditions. To address this:
- Multivariable optimization : Apply Box-Behnken or central composite designs to model interactions between factors (pH, H₂O₂ concentration, temperature) .
- Kinetic modeling : Compare pseudo-first-order vs. second-order fits using Arrhenius plots to identify rate-limiting steps.
- Contradiction analysis : Use qualitative frameworks (e.g., triangulating HPLC, TOC, and toxicity data) to validate mechanistic hypotheses .
Q. What advanced isotopic labeling strategies can track metabolic pathways of this compound in microbial systems?
- Deuterium labeling : Synthesize this compound-d₃ (deuterated ethyl group) via NaBD₄ reduction of ketone precursors .
- ¹³C tracing : Incubate labeled substrates with soil microbiota and analyze metabolites via HRMS-Orbitrap.
- Data interpretation : Map isotopic enrichment patterns to propose degradation pathways (e.g., meta-cleavage vs. ortho-cleavage) .
Q. How do computational methods improve the prediction of this compound’s reactivity in catalytic systems?
- DFT calculations : Optimize geometries at B3LYP/6-311+G(d,p) level to predict electrophilic attack sites.
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.
- Validation : Compare computed activation energies with experimental Arrhenius parameters from kinetic studies .
Properties
IUPAC Name |
2,4-dichloro-3-ethylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-2-5-6(9)3-4-7(11)8(5)10/h3-4,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHWRJWKQDWKDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074121 | |
Record name | Phenol, 2,4-dichloro-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121518-45-4, 113220-57-8 | |
Record name | 2,4-Dichloro-3-ethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121518-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,4-dichloro-3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113220578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-dichloro-3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121518454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-dichloro-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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